

Comparative Analysis of Ustusol Drimane Sesquiterpenoids: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Ustusol C*

Cat. No.: *B593548*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ustusol drimane sesquiterpenoids isolated from the marine-derived fungus *Aspergillus ustus*. While specific biological activity data for **Ustusol C** remains elusive in the current body of scientific literature, this document summarizes the known activities of its close structural analogs, Ustusol A and B, alongside other related drimane sesquiterpenoids from the same fungal source. This comparative approach offers valuable insights into the potential bioactivities and pharmacophores of this compound class.

Introduction to Ustusol Sesquiterpenoids

The Ustusols are a series of drimane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including antifungal and cytotoxic effects. These compounds share a characteristic bicyclic drimane core. Ustusols A, B, and C have been identified from the marine-derived fungus *Aspergillus ustus* 094102.[1] Further investigations of this fungal strain have led to the isolation of additional analogs, including Ustusol F and G.[2][3][4] The study of these related compounds provides a foundation for understanding the potential therapeutic applications of the Ustusol family.

Structure-Activity Relationship Data

The following table summarizes the available biological activity data for Ustusol analogs and other drimane sesquiterpenoids isolated from *Aspergillus ustus*. It is important to note that no specific biological activity has been reported for **Ustusol C** in the reviewed literature.

Compound	Structure	Biological Activity	Quantitative Data (IC ₅₀ /MIC)	Source Organism
Ustusol A	3 β ,9 α ,11-trihydroxy-6-oxodrim-7-ene	Antifungal	MIC: 1.6 μ M (Thielaviopsis paradoxa), 1.6 μ M (Pestalotia calabae), 3.1 μ M (Gloeosporium musarum)	Aspergillus ustus 094102[1]
Ustusol B	(2S,5S,9R,10S)-2,9,11-trihydroxydrim-7-en-6-one	Not reported	Not available	Aspergillus ustus 094102[2][3][4]
Ustusol C	6 β -OMe, 9 α , 11, 12-OH	No biological activity data available.	Not available	Aspergillus ustus 094102
Ustusolate I	((5S,6R,9S,10S)-strobilactone A-6-yl) (2E,4E)-6,7-dihydroxyocta-2,4-dienoate	Cytotoxic (Antiproliferative)	IC ₅₀ : 16.3 μ M (CAL-62), 10.1 μ M (MG-63)	Aspergillus ustus 094102[2][3][4]
Ustusolate J	(5S,6R,9S,10S,2'E,4'E)-(strobilactone A-6-yl)-5-carboxypenta-2,4-dienoate	Cytotoxic	IC ₅₀ : 9.0 μ M (HL-60), 10.5 μ M (A549)	Aspergillus ustus 094102[1]
Drimanenoid D	Drimane-type sesquiterpenoid ester	Cytotoxic	IC ₅₀ : 12.88 \pm 0.11 μ M (K562)	Earwig-derived Aspergillus sp.[5]

Key Observations for SAR:

- The drimane core is a common feature among these bioactive compounds.
- The presence of hydroxyl and oxo functionalities on the drimane skeleton appears to be important for their biological activity.
- For the ustusolates, the ester side chain significantly contributes to their cytotoxic properties. The nature and length of this side chain could be a key area for further synthetic modification to enhance potency and selectivity.
- The significant antifungal activity of Ustusol A suggests that the specific arrangement of its hydroxyl groups is crucial for this effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antifungal Activity Assay (for Ustusol A)

The antifungal activity of Ustusol A was evaluated using a microdilution method.

- Fungal Strains: *Thielaviopsis paradoxa*, *Pestalotia calabae*, and *Gloeosporium musarum* were used.
- Culture Medium: Potato Dextrose Broth (PDB) was used for fungal growth.
- Assay Procedure:
 - The compounds were dissolved in DMSO to prepare stock solutions.
 - Two-fold serial dilutions of the compounds were prepared in 96-well microtiter plates.
 - A standardized suspension of fungal spores was added to each well.
 - The plates were incubated at 28 °C for 48-72 hours.

- The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
- Fluconazole was likely used as a positive control.

Cytotoxicity Assay (for Ustusolates and Drimanenoids)

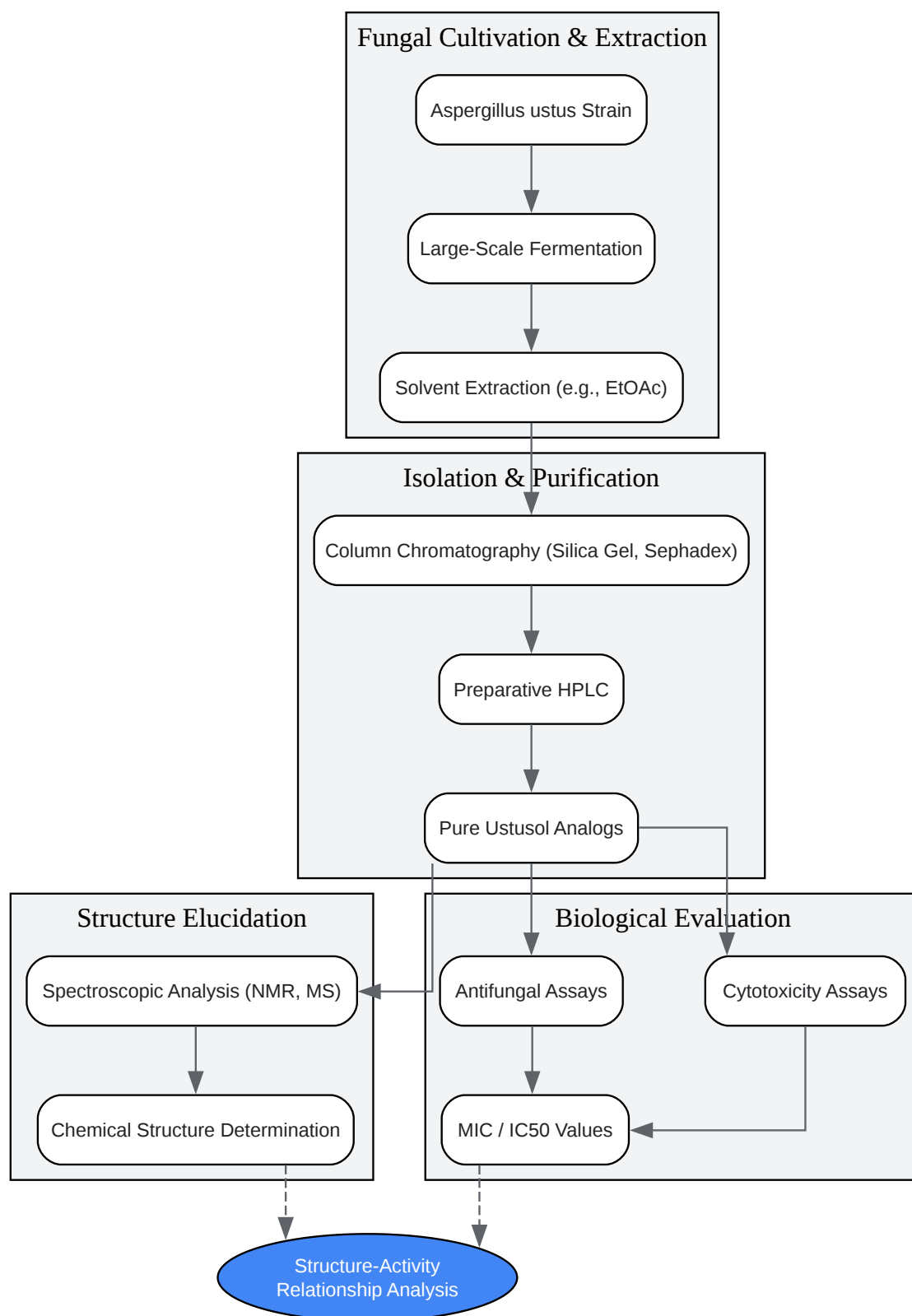
The cytotoxic activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Lines: Human cancer cell lines such as CAL-62 (thyroid carcinoma), MG-63 (osteosarcoma), HL-60 (promyelocytic leukemia), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia) were used.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin was used for cell culture.
- Assay Procedure:
 - Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
 - The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
 - After the incubation period, the medium was replaced with fresh medium containing MTT solution.
 - The plates were incubated for another 4 hours to allow the formation of formazan crystals.
 - The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
 - The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation, characterization, and bioactivity screening of natural products like the Ustusol sesquiterpenoids.

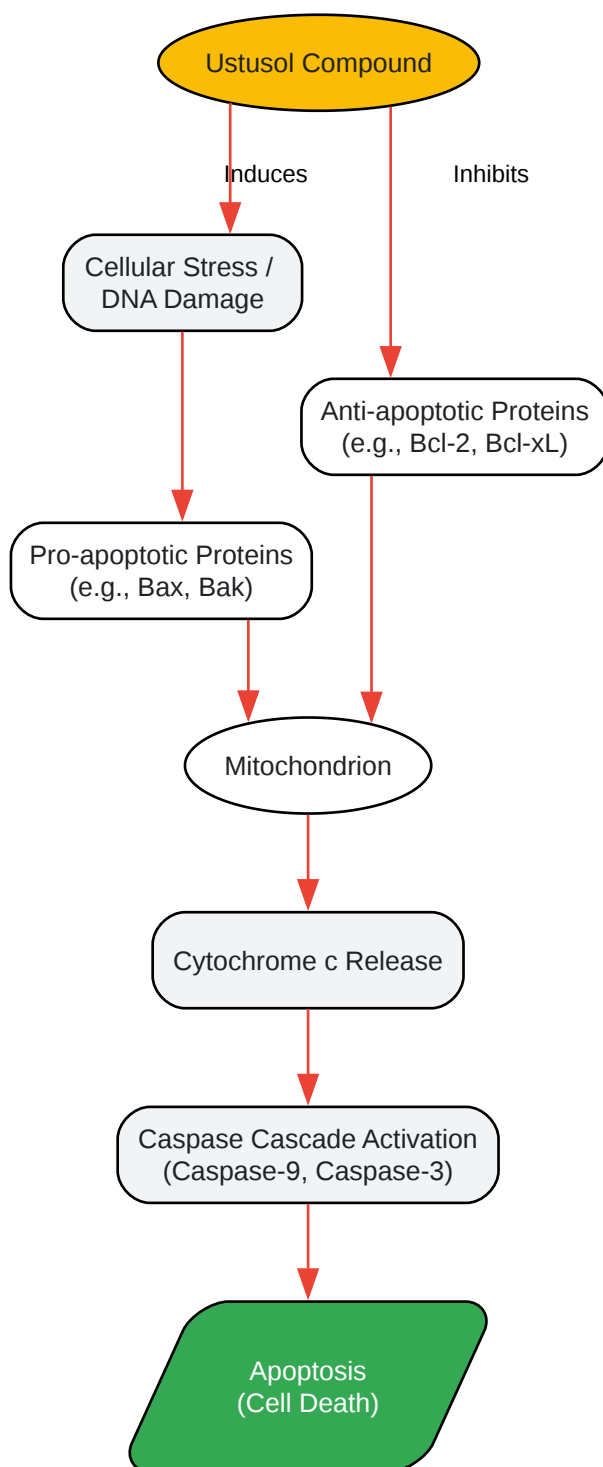


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Caption: Workflow for the discovery of bioactive Ustusol sesquiterpenoids.

Conceptual Signaling Pathway Inhibition

While the exact molecular targets and signaling pathways for **Ustusol** compounds are not yet fully elucidated, the cytotoxic activity of related drimane sesquiterpenoids often involves the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be a potential mechanism of action.



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Caption: A potential mechanism of cytotoxicity via apoptosis induction.

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